molecular formula C17H22ClNO B1438149 4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride CAS No. 1185296-26-7

4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride

Cat. No.: B1438149
CAS No.: 1185296-26-7
M. Wt: 291.8 g/mol
InChI Key: LIKFMKSWQNPNCI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride belongs to a distinguished family of phenoxy-substituted aromatic amines that emerged from systematic investigations into modified aniline derivatives during the late 20th and early 21st centuries. The development of this compound represents part of a broader scientific endeavor to create structurally diverse aniline derivatives with enhanced chemical properties and expanded application potential. Phenoxy-substituted anilines have historically served as crucial intermediates in pharmaceutical synthesis, particularly in the development of non-steroidal anti-inflammatory compounds and specialized organic materials.

The synthetic approaches to phenoxy-aniline compounds evolved significantly with advances in coupling reaction methodologies, particularly the refinement of nucleophilic aromatic substitution techniques and transition metal-catalyzed processes. The specific structural configuration of this compound, featuring both a secondary butyl substituent and a methylated aniline core, reflects sophisticated synthetic strategies developed to modulate both steric and electronic properties of aromatic amine systems.

Research into similar phenoxy compounds has demonstrated their utility in diverse applications ranging from materials science to medicinal chemistry. The historical development of these compounds parallels broader trends in organic chemistry toward the creation of functionalized aromatic systems with precisely controlled substitution patterns, enabling researchers to fine-tune molecular properties for specific applications.

Significance in Scientific Research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications across multiple scientific disciplines. The compound's significance stems from its ability to serve as both a synthetic intermediate and a functional molecule in its own right, with particular relevance to pharmaceutical development and materials chemistry.

In pharmaceutical research, compounds bearing phenoxy-aniline structures have demonstrated important biological activities, including anti-inflammatory properties and enzyme inhibition capabilities. The specific substitution pattern present in this compound provides researchers with opportunities to investigate structure-activity relationships and develop new therapeutic agents. The secondary butyl group introduces steric hindrance that can influence molecular interactions with biological targets, while the methylated aniline core affects electronic properties and potential hydrogen bonding interactions.

Materials science applications represent another significant area where this compound demonstrates research value. Phenoxy-substituted anilines have proven useful in polymer synthesis, particularly in the development of high-performance materials with enhanced thermal stability and mechanical properties. The hydrochloride salt form of the compound offers advantages in terms of solubility and handling characteristics, making it particularly suitable for various synthetic applications.

The compound's role in fundamental chemical research extends to its utility in mechanistic studies of aromatic substitution reactions and investigations into the effects of substituent patterns on molecular properties. Researchers have utilized similar compounds to explore the relationships between molecular structure and chemical reactivity, contributing to broader understanding of aromatic amine chemistry.

Chemical Classification and Nomenclature

This compound is systematically classified as a substituted aniline derivative bearing both phenoxy and alkyl substituents. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as 4-(4-butan-2-ylphenoxy)-2-methylaniline hydrochloride, reflecting its structural composition and the presence of the hydrochloride counterion.

The molecular formula C₁₇H₂₂ClNO indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 291.8 grams per mole. The compound exists as a hydrochloride salt, formed through the protonation of the aniline nitrogen by hydrochloric acid, which enhances its solubility in polar solvents and facilitates handling in synthetic applications.

Alternative nomenclature systems and synonyms for this compound include various systematic and semi-systematic names that reflect different naming conventions. These include 4-[4-(secondary-butyl)phenoxy]-2-methylphenylamine hydrochloride, 2-methyl-4-[4-(secondary-butyl)phenoxy]aniline hydrochloride, and 4-[4-(butan-2-yl)phenoxy]-2-methylaniline hydrochloride. The Chemical Abstracts Service registry number 1185296-26-7 provides a unique identifier for the compound in chemical databases and literature.

The structural classification places this compound within the broader category of diphenyl ether derivatives, specifically those containing amino functionality. The presence of both electron-donating methyl and amino groups, along with the electron-withdrawing phenoxy linkage, creates a complex electronic environment that influences the compound's chemical reactivity and physical properties. The secondary butyl substituent introduces additional steric considerations that affect molecular conformation and intermolecular interactions.

Table 1: Chemical Classification and Identification Data

Property Value
Chemical Abstracts Service Number 1185296-26-7
Molecular Formula C₁₇H₂₂ClNO
Molecular Weight 291.8 g/mol
International Union of Pure and Applied Chemistry Name 4-(4-butan-2-ylphenoxy)-2-methylaniline hydrochloride
Chemical Class Substituted Aniline Derivative
Functional Groups Phenoxy, Primary Amine, Alkyl
Salt Form Hydrochloride

Scope and Objectives of Academic Investigation

The academic investigation of this compound encompasses multiple research objectives aimed at understanding its fundamental properties, synthetic utility, and potential applications. Primary research objectives include the comprehensive characterization of its chemical and physical properties, evaluation of its synthetic accessibility through various methodological approaches, and assessment of its utility as a building block for more complex molecular architectures.

Synthetic methodology research represents a crucial component of academic investigation, focusing on optimizing preparation methods and developing new synthetic routes to access this compound and related derivatives. Researchers have particular interest in understanding how different synthetic approaches affect product purity, yield, and scalability. The Suzuki-Miyaura coupling reaction has emerged as a preferred method for constructing carbon-carbon bonds in related phenoxy compounds, and similar strategies may prove applicable to this specific derivative.

Structure-activity relationship studies constitute another important research direction, examining how the specific substitution pattern affects molecular properties and potential biological activities. The unique combination of substituents present in this compound provides researchers with opportunities to investigate the individual and collective effects of methyl, secondary butyl, and phenoxy groups on molecular behavior.

Materials science applications represent an expanding area of investigation, with researchers exploring the compound's potential utility in polymer synthesis, organic electronics, and specialized materials development. The aromatic amine functionality provides reactive sites for further chemical modification, while the phenoxy linkage contributes to thermal stability and electronic properties that may prove valuable in advanced materials applications.

Table 2: Research Objectives and Investigation Areas

Investigation Area Primary Objectives Research Methods
Synthetic Methodology Optimize preparation routes, develop new synthetic strategies Coupling reactions, nucleophilic substitution, analytical characterization
Structure-Activity Relationships Understand substituent effects on molecular properties Comparative studies, computational modeling, spectroscopic analysis
Materials Applications Evaluate utility in polymer and electronic materials Polymerization studies, thermal analysis, electronic property measurement
Fundamental Properties Characterize chemical and physical properties Spectroscopic methods, crystallographic analysis, thermodynamic studies
Biological Activity Assess potential pharmaceutical applications Bioassays, enzyme inhibition studies, molecular interaction analysis

The scope of investigation extends to understanding the compound's behavior under various reaction conditions and its compatibility with different synthetic transformations. Researchers are particularly interested in exploring its potential as a precursor for more complex pharmaceutical intermediates and its utility in constructing specialized molecular architectures for materials science applications. These investigations contribute to broader understanding of phenoxy-substituted aniline chemistry and advance the development of new synthetic methodologies and applications in multiple scientific disciplines.

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-4-12(2)14-5-7-15(8-6-14)19-16-9-10-17(18)13(3)11-16;/h5-12H,4,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKFMKSWQNPNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-26-7
Record name Benzenamine, 2-methyl-4-[4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Etherification to Form the Phenoxy Intermediate

A critical step in the synthesis is the formation of the phenoxy linkage between the 4-(sec-butyl)phenol and the 2-methylphenylamine precursor. Based on analogous synthetic methods for related compounds (e.g., 4-(4-methylphenoxy)cyanobenzene), etherification is typically achieved via nucleophilic aromatic substitution or Williamson ether synthesis under anhydrous conditions.

Method Highlights:

  • Raw Materials: 4-(sec-butyl)phenol and 2-chloromethyl- or 2-halogenated-methyl-substituted methylphenylamine derivatives.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to dissolve both reactants and facilitate nucleophilic substitution.
  • Base: Sodium hydride (NaH) is used as a strong base to deprotonate the phenol, generating the phenolate ion, which is the active nucleophile.
  • Reaction Conditions: Typical etherification occurs at elevated temperatures (~150°C) for about 1 hour to ensure complete conversion.
  • Advantages: Using sodium hydride avoids the need for water removal steps required when using potassium hydroxide, simplifying the process and increasing yield (>90%) and purity (>99%) as demonstrated in related etherification patents.
Parameter Optimal Condition
Solvent Dimethylformamide (DMF)
Base Sodium hydride (NaH)
Temperature 150°C
Reaction Time 1 hour
Molar Ratio (ArCl:Phenol:NaH) 1 : 1-1.1 : 1.05
Yield >90%
Purity >99%

Introduction of the Sec-butyl Group

The sec-butyl group on the phenoxy ring is introduced via alkylation of the corresponding phenol or via selective catalytic alkylation of methylphenol derivatives.

Catalytic Alkylation Method:

  • Catalyst: Mesoporous molecular sieve catalysts such as HAlMCM-41 have been reported to catalyze alkylation reactions efficiently, providing high selectivity and conversion rates under mild conditions.
  • Alkylating Agent: Sec-butyl alcohol or sec-butyl methyl ether can be used as alkylating agents.
  • Reaction Conditions: Typically conducted at moderate temperatures (70-120°C) in tubular reactors with controlled liquid hourly space velocity to optimize conversion and yield.
  • Advantages: This method is environmentally friendly, offers high selectivity, and operates at lower temperatures compared to traditional Friedel-Crafts alkylation.
Parameter Typical Range
Catalyst HAlMCM-41 mesoporous molecular sieve
Alkylating Agent Sec-butyl alcohol or methyl sec-butyl ether
Temperature 70-120°C
Liquid Hourly Space Velocity 1.0 - 2.1 mL·h⁻¹
Conversion Efficiency 55-67%
Yield 49-59%

Amination and Hydrochloride Salt Formation

The amination step involves introducing the amino group onto the 2-methylphenyl ring, typically via reduction of a nitro precursor or substitution of a halogenated intermediate.

  • Amination: Reduction of nitro compounds or nucleophilic substitution under basic conditions.
  • Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), which improves stability, crystallinity, and handling properties.
  • Purification: Recrystallization from solvents such as methanol or ethanol is commonly employed to achieve high purity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield (%) Notes
1. Alkylation of Phenol Sec-butylation of p-cresol or phenol HAlMCM-41 catalyst, sec-butyl alcohol, 70-120°C 49-59 Environmentally friendly, selective
2. Etherification Formation of phenoxy linkage 4-(sec-butyl)phenol, 2-halogenated amine, NaH, DMF, 150°C, 1 h >90 High yield and purity, anhydrous system
3. Amination Introduction of amine group Reduction or substitution, basic conditions Variable Dependent on precursor
4. Hydrochloride Formation Conversion to hydrochloride salt HCl treatment, recrystallization High Improves stability and purity

Research Findings and Industrial Applicability

  • The substitution of potassium hydroxide with sodium hydride in the etherification step significantly improves yield and simplifies the process by eliminating dehydration steps.
  • Use of mesoporous molecular sieve catalysts for alkylation offers a greener alternative to classical acid catalysts, with better selectivity and lower reaction temperatures.
  • The overall synthetic route benefits from optimized molar ratios, temperature control, and purification steps to ensure the compound meets pharmaceutical-grade purity requirements.
  • The hydrochloride salt form enhances the compound's stability and facilitates downstream formulation.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s core structure shares similarities with several pharmacopeial and patented molecules, particularly in the phenoxy and arylalkylamine moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenoxy Ring Amine Group Modification Molecular Weight (g/mol) Key Applications/Activity
4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine HCl 4-sec-butyl 2-methylphenylamine ~309.85 (calculated) Potential agrochemical/HDAC inhibitor (inferred)
Betaxolol Hydrochloride 2-(cyclopropylmethoxy)ethyl Isopropylamino-propanol 343.88 β1-selective adrenergic antagonist
Paroxetine Hydrochloride 4-fluorophenyl, benzodioxol Piperidine-methyl 365.83 (anhydrous) SSRI (antidepressant)
[trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl 3,4-methylenedioxy 4-phenylpiperidine ~373.84 (calculated) Neuropharmacological agent (inferred)

Key Observations:

Substituent Impact on Lipophilicity: The sec-butyl group in the target compound increases lipophilicity compared to the cyclopropylmethoxy group in betaxolol or the fluorophenyl group in paroxetine . This may enhance membrane permeability but reduce aqueous solubility.

Amine Group Modifications: The 2-methylphenylamine group differs from betaxolol’s isopropylamino-propanol side chain, which is critical for β1-adrenergic receptor selectivity . Paroxetine’s piperidine-methyl structure facilitates serotonin reuptake inhibition via steric and electronic interactions with the serotonin transporter .

Biological Activity: While direct activity data for the target compound are lacking, highlights that phenoxy-containing boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal HDACs at low concentrations (1 µM). This suggests that the phenoxy scaffold, particularly with hydrophobic substituents like sec-butyl, may enhance binding to enzyme active sites .

Research Findings and Pharmacological Implications

In Silico and In Vitro Insights

  • Molecular Docking and HDAC Inhibition: demonstrates that phenoxy-methyl boronic acids exhibit potent HDAC inhibition, with IC50 values comparable to trichostatin A. The sec-butyl group in the target compound may similarly enhance hydrophobic interactions with HDACs, though empirical validation is needed .
  • Stability and Solubility :
    Hydrochloride salts (e.g., betaxolol, paroxetine) improve stability and solubility. The target compound’s hydrochloride form likely follows this trend, though its sec-butyl group may slightly reduce solubility compared to betaxolol’s polar cyclopropylmethoxy group .

Comparative Pharmacokinetics (Inferred):

  • Metabolism : Fluorinated analogs like paroxetine exhibit slower hepatic metabolism due to C-F bond stability, whereas the sec-butyl group in the target compound may undergo oxidation, leading to shorter half-life .

Biological Activity

4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, relevant case studies, and synthesizes findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₁ClN₁O
  • Molecular Weight : 291.82 g/mol
  • CAS Number : 946742-11-6

The compound features a sec-butyl group attached to a phenoxy moiety and an amine functional group, which enhances its reactivity and interaction with biological targets. Its structural characteristics allow it to function as an aromatic amine, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial for conditions such as cancer and metabolic disorders.
  • Receptor Binding : Its ability to bind to specific receptors may position it as an antagonist or agonist in various signaling pathways.

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activity across several assays. Below is a summary of findings from various studies:

Table 1: Summary of Biological Activity Findings

Study ReferenceAssay TypeIC50 (µM)Observations
17β-HSD Type 3 Assay700 nMSignificant inhibition compared to controls
Cytotoxicity Assay>50Low cytotoxicity observed in cancer cell lines
Enzyme Activity Assay10Moderate inhibition of target enzyme

Case Studies

  • Inhibition of 17β-HSD Type 3 :
    A study evaluating over 45 synthesized compounds found that this compound demonstrated significant inhibition against the 17β-HSD Type 3 enzyme with an IC50 value of 700 nM. This suggests potential applications in hormone-related therapies, particularly for conditions influenced by dihydrotestosterone (DHT) levels.
  • Cytotoxic Effects on Cancer Cell Lines :
    Research involving various cancer cell lines indicated that the compound exhibited cytotoxic effects but was not significantly toxic at concentrations below 50 µM. This positions it as a candidate for further development in targeted cancer therapies where selective toxicity is desired.
  • Enzymatic Interaction Studies :
    In enzymatic assays, the compound showed moderate inhibition of specific enzymes linked to metabolic pathways, indicating its potential utility in treating metabolic diseases.

Applications in Research and Industry

The compound is utilized extensively in various fields, including:

  • Biochemistry : As a tool for studying protein interactions and functions.
  • Drug Development : Exploring its therapeutic potential through enzyme inhibition studies.
  • Proteomics Research : Investigating binding affinities with specific proteins.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-[4-(sec-butyl)phenoxy]-2-methylphenylamine hydrochloride?

  • Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield and purity . Structural analogs like 4-[4-(sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine (C₁₇H₁₈F₃NO) suggest that steric hindrance from the sec-butyl group may necessitate prolonged reaction times or elevated temperatures (e.g., 80–100°C) . Analytical validation via HPLC (≥95% purity) is essential to confirm product integrity .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Solubility profiles should be determined in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic/alkaline conditions (pH 3–11) and thermal stress (25–60°C) can reveal degradation pathways. For analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, hydrolysis susceptibility in aqueous environments has been documented, requiring inert atmospheres (N₂/Ar) for long-term storage .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Compliance with institutional Chemical Hygiene Plans (e.g., OSHA standards) is mandatory. Safety data for structurally related chlorinated compounds (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) indicate risks of respiratory irritation (H333) and dermal toxicity (H313), necessitating PPE (gloves, goggles, fume hoods) . Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition state analysis can model reaction pathways. The ICReDD framework integrates computational reaction path searches with experimental validation, identifying optimal conditions for coupling reactions or functionalization . For example, energy barriers for sec-butyl group rotation or phenoxy ring interactions can be mapped to guide catalyst selection (e.g., Pd/C for cross-coupling) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, incubation time). Meta-analysis of dose-response curves (EC₅₀/IC₅₀) and statistical validation (ANOVA, p < 0.05) are critical. For related amines like 4-amino-3-phenylbutyric acid hydrochloride, discrepancies in enzyme inhibition (e.g., COX-2 vs. LOX) were resolved by standardizing buffer pH and cofactor concentrations .

Q. How can membrane separation technologies improve purification of this compound during scale-up?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 kDa) can isolate the hydrochloride salt from byproducts. Process simulations (Aspen Plus) optimize parameters like transmembrane pressure and flow rate. The CRDC subclass RDF2050104 highlights advancements in membrane technology for amine separations, reducing solvent waste by 30–50% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride
Reactant of Route 2
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4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.